molecular formula C13H15N3O4S B7576432 2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid

2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid

Cat. No. B7576432
M. Wt: 309.34 g/mol
InChI Key: CBDXIKYZCSZWFY-UHFFFAOYSA-N
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Description

2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EPPA and is a pyrazole derivative. EPPA has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and tumorigenesis. By inhibiting COX-2, EPPA reduces the production of prostaglandins, which results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid has also been studied for its effects on various biochemical and physiological processes. Studies have shown that EPPA can inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune function. EPPA has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid in lab experiments is its potent anticancer activity. EPPA has been found to be effective against various types of cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using EPPA in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid. One of the most significant directions is the development of EPPA-based cancer therapies. Studies have shown that EPPA has potent anticancer activity, and further research is needed to develop EPPA-based drugs for cancer treatment. Another direction is the study of EPPA's effects on other biochemical and physiological processes. EPPA has been found to inhibit the production of nitric oxide and MMPs, and further research is needed to understand its effects on other processes. Finally, the development of more efficient synthesis methods for EPPA is also an area of future research.

Synthesis Methods

The synthesis of 2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid has been reported in several studies. One of the most commonly used methods involves the reaction of 4-ethylbenzenesulfonyl chloride and 1H-pyrazol-1-yl-acetic acid in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. Other methods reported in the literature include the reaction of 4-ethylphenylhydrazine and ethyl 2-chloroacetate, followed by the reaction with sodium hydroxide and sulfonyl chloride.

Scientific Research Applications

2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid has been studied extensively for its potential applications in various fields. One of the most significant applications of EPPA is in the field of cancer research. Studies have shown that EPPA has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. EPPA has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

2-[4-[(4-ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-2-10-3-5-12(6-4-10)21(19,20)15-11-7-14-16(8-11)9-13(17)18/h3-8,15H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDXIKYZCSZWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid

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